molecular formula C18H22ClN B1611922 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride CAS No. 851585-66-5

4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride

Cat. No. B1611922
CAS RN: 851585-66-5
M. Wt: 287.8 g/mol
InChI Key: OFEQNJRGUCKQJR-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It shares structural similarities with amphetamines . The compound demonstrates solubility in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride can be represented by the SMILES string Cl.Cc1ccc(cc1)C2CCNCC2 . The InChI key for this compound is ROPXDRJXVYKIPI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride is a compound with a molecular weight of 211.73 g/mol . It demonstrates solubility in water and other polar solvents .

Scientific Research Applications

Analytical Methodology

A study developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for determining the concentration of a compound structurally similar to 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride. This method, validated in rat and monkey plasma, is significant for supporting pre-clinical studies, demonstrating the compound's use in analytical chemistry and pharmacokinetics research (Yang et al., 2004).

Neuropharmacological Research

Another study focused on a compound related to 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride, exploring its pharmacological properties. This compound demonstrated potent inverse agonist activity at certain receptors, suggesting potential applications in neuropharmacology and the development of antipsychotic agents (Vanover et al., 2006).

Analyzing Drug-Induced Motor Disturbances

Research on a meperidine analogue, structurally similar to 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride, provided insights into drug-induced parkinsonism. The study's findings, including cerebrospinal fluid analysis and brain evaluation, contribute to understanding the neurological effects of such compounds (Davis et al., 1979).

Development of Analgesic Agents

A study synthesized a series of 4-phenyl-4-anilidopiperidines, aiming to develop potent opioid analgesic and anesthetic agents. This research illustrates how modifications of the 4-phenylpiperidine pharmacophore, like in 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride, can lead to new analgesic drugs with potential clinical applications (Kudzma et al., 1989).

Neuroprotection Studies

In neuroprotection research, a study investigated a compound structurally related to 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride. This research contributes to the development of selective neuroprotective agents for conditions like stroke or neurodegenerative diseases (Menniti et al., 1997).

Safety and Hazards

While specific safety data for 4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride is not available, it’s important to handle all chemical compounds with care. Protective clothing should be worn when handling the substance, and it should be used only in a well-ventilated area .

properties

IUPAC Name

4-(4-methylphenyl)-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N.ClH/c1-15-7-9-17(10-8-15)18(11-13-19-14-12-18)16-5-3-2-4-6-16;/h2-10,19H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEQNJRGUCKQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589986
Record name 4-(4-Methylphenyl)-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-4-phenylpiperidine hydrochloride

CAS RN

851585-66-5
Record name 4-(4-Methylphenyl)-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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